molecular formula C12H10ClN7OS2 B492766 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 690960-13-5

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B492766
CAS No.: 690960-13-5
M. Wt: 367.8g/mol
InChI Key: HJANQXUVUDIBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . Thiadiazoles, on the other hand, are organic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are also known for their diverse biological activities.


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . The synthesis of thiadiazoles typically involves the reaction of thiosemicarbazides with α-haloketones or α-haloesters.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiadiazoles can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles and thiadiazoles can be quite diverse, depending on the specific substituents present on the ring. They can undergo reactions such as nucleophilic substitution, electrophilic substitution, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiadiazoles can be influenced by factors such as their specific chemical structure, the presence of functional groups, and the nature of their substituents. For example, the IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm−1 .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles and thiadiazoles can depend on factors such as their specific chemical structure, the route of exposure, and the dose. Some 1,2,4-triazoles have been reported to have weak cytotoxic effects toward normal cells .

Future Directions

Future research on 1,2,4-triazoles and thiadiazoles could focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs . There is also a need for more studies on the safety and environmental impact of these compounds.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANQXUVUDIBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.